N-(2-Aminoethyl)-5-chloroisoquinoline-8-sulfonamide dihydrochloride
Overview
Description
This compound also inhibits serum and glucocorticoid-regulated kinase (SGK), ribosomal S6 kinase-1 (S6K1), and mitogen- and stress-activated protein kinase-1 (MSK1) . CKI 7 dihydrochloride is widely used in scientific research due to its ability to modulate various cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CKI 7 dihydrochloride involves the reaction of 5-chloroisoquinoline-8-sulphonamide with 2-aminoethylamine in the presence of hydrochloric acid. The reaction is typically carried out under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of CKI 7 dihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to maintain consistency and purity. The compound is then purified using crystallization or chromatography techniques and stored under desiccated conditions to prevent degradation .
Chemical Reactions Analysis
Types of Reactions: CKI 7 dihydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups such as the sulphonamide and aminoethyl groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: Often carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Commonly involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with modified functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
Scientific Research Applications
CKI 7 dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the inhibition of casein kinase 1 and its effects on various biochemical pathways.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery .
Mechanism of Action
CKI 7 dihydrochloride exerts its effects by competitively inhibiting the ATP-binding site of casein kinase 1. This inhibition prevents the phosphorylation of target proteins, thereby modulating various cellular processes such as cell cycle progression, apoptosis, and signal transduction. The compound also inhibits other kinases like SGK, S6K1, and MSK1, further influencing cellular functions .
Comparison with Similar Compounds
CKI 7 dihydrochloride is unique due to its selective inhibition of casein kinase 1 and its ability to inhibit multiple kinases. Similar compounds include:
CHIR99021: A selective inhibitor of glycogen synthase kinase 3 (GSK-3).
SB 431542: An inhibitor of transforming growth factor-beta (TGF-β) receptor.
Y-27632: A selective inhibitor of Rho-associated protein kinase (ROCK).
Compared to these compounds, CKI 7 dihydrochloride offers a broader range of kinase inhibition, making it a valuable tool in research .
Properties
IUPAC Name |
N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O2S.2ClH/c12-10-1-2-11(18(16,17)15-6-4-13)9-7-14-5-3-8(9)10;;/h1-3,5,7,15H,4,6,13H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUAVTXYOCISSSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CN=CC2=C1S(=O)(=O)NCCN)Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl3N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1177141-67-1 | |
Record name | 1177141-67-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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